molecular formula C9H11N3 B1594718 1,2-dimethyl-1H-1,3-benzodiazol-5-amine CAS No. 3527-19-3

1,2-dimethyl-1H-1,3-benzodiazol-5-amine

Cat. No.: B1594718
CAS No.: 3527-19-3
M. Wt: 161.2 g/mol
InChI Key: KHIGSIBNOPKCOT-UHFFFAOYSA-N
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Description

“1,2-dimethyl-1H-1,3-benzodiazol-5-amine” is a chemical compound with the molecular weight of 234.13 . It is also known as N,2-dimethyl-1H-benzimidazol-5-amine dihydrochloride . It is a powder at room temperature .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “this compound”, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural affinity with 1,2-dimethyl-1H-1,3-benzodiazol-5-amine, revealed their significant antiproliferative and antimicrobial properties. These compounds exhibited DNA protective abilities and cytotoxicity against cancer cell lines, suggesting potential applications in chemotherapy and antibacterial therapies (Gür et al., 2020).

Catalysis and Green Chemistry

The use of novel nanostructured molten salts, like 2,6-dimethylpyridinium trinitromethanide, in the synthesis of imidazole derivatives, highlights the role of structurally related compounds in catalysis and green chemistry. This research underscores the efficiency and environmental benefits of using such catalysts in organic synthesis (Zolfigol et al., 2015).

Corrosion Inhibition

Studies on benzothiazole derivatives, akin to this compound, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is particularly relevant in industries where metal preservation is critical (Salarvand et al., 2017).

Materials Science and Fluorochromism

The development of novel V-shaped molecules for security ink applications, based on structural analogs of this compound, exhibits unique morphological properties and potential for use in anti-counterfeiting measures (Lu & Xia, 2016).

Drug Design and Molecular Docking

The exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one for its theoretical and experimental properties, including molecular docking studies, indicates the broader relevance of similar compounds in drug design and pharmacology. These studies provide insights into the interaction mechanisms of these molecules with biological targets (Fatima et al., 2021).

Safety and Hazards

The safety information for “1,2-dimethyl-1H-1,3-benzodiazol-5-amine” includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-1H-1,3-benzodiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These interactions are crucial for its therapeutic potential and its ability to modulate biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial and antitumor properties suggest that it can alter cellular processes to inhibit the growth of harmful cells and promote healthy cellular function . Additionally, its anti-inflammatory and antioxidant properties indicate its role in reducing cellular stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with different molecular targets, thereby modulating biochemical pathways and cellular functions . These interactions are essential for its therapeutic effects and its ability to influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. These interactions are essential for its biochemical properties and therapeutic potential . The compound’s metabolism and its effects on metabolic pathways are critical for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its therapeutic effects and its ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and its effects on cellular function.

Properties

IUPAC Name

1,2-dimethylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIGSIBNOPKCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359482
Record name 1,2-Dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3527-19-3
Record name 1,2-Dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3527-19-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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